N~4~-cyclopentyl-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide
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Overview
Description
N~4~-cyclopentyl-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline core structure, substituted with a cyclopentyl group and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-cyclopentyl-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction, where 3,4-dimethoxybenzoyl chloride reacts with the quinoline core in the presence of a Lewis acid catalyst like aluminum chloride.
Cyclopentyl Substitution: The cyclopentyl group can be introduced through a nucleophilic substitution reaction, where cyclopentylamine reacts with the intermediate product to form the final compound.
Industrial Production Methods
Industrial production of N4-cyclopentyl-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N~4~-cyclopentyl-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the quinoline ring to a tetrahydroquinoline derivative.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, sulfuric acid.
Reduction: Hydrogen gas, palladium catalyst, ethanol.
Substitution: Cyclopentylamine, aluminum chloride, dimethoxybenzoyl chloride.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its quinoline core.
Medicine: Explored for its potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N4-cyclopentyl-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The quinoline core structure allows the compound to intercalate into DNA, potentially inhibiting DNA replication and transcription. Additionally, the compound may interact with various enzymes and receptors, modulating their activity and leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
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Properties
Molecular Formula |
C23H24N2O3 |
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Molecular Weight |
376.4g/mol |
IUPAC Name |
N-cyclopentyl-2-(3,4-dimethoxyphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C23H24N2O3/c1-27-21-12-11-15(13-22(21)28-2)20-14-18(17-9-5-6-10-19(17)25-20)23(26)24-16-7-3-4-8-16/h5-6,9-14,16H,3-4,7-8H2,1-2H3,(H,24,26) |
InChI Key |
DEGVEGIKCMPYJW-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4CCCC4)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4CCCC4)OC |
solubility |
1.6 [ug/mL] |
Origin of Product |
United States |
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